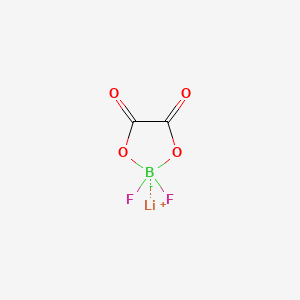

Lithium difluoro(oxalato)borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDDCIKGDMDORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(OC(=O)C(=O)O1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF2LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026445 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409071-16-5 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoro(oxalato)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Lithium Difluoro(oxalato)borate (LiDFOB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium difluoro(oxalato)borate (LiDFOB) has emerged as a promising electrolyte salt and additive for lithium-ion batteries, offering a unique combination of thermal stability and electrochemical performance. This technical guide provides an in-depth overview of the synthesis and characterization of LiDFOB. It details established synthesis protocols, outlines comprehensive characterization methodologies, and presents key data in a structured format to facilitate understanding and application by researchers and professionals in the field.

Introduction

This compound (LiDFOB) is a salt with the chemical formula LiB(C₂O₄)F₂. It has garnered significant attention in the field of energy storage, particularly as a component in electrolytes for lithium-ion batteries. LiDFOB is noted for its ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes and to enhance the thermal stability of the electrolyte, contributing to improved battery safety and cycle life. This guide serves as a technical resource, consolidating information on its synthesis and characterization for laboratory and industrial applications.

Synthesis of this compound

Two primary methods for the synthesis of LiDFOB are prevalent in the literature: a route starting from boron trifluoride etherate and a method based on boric acid and hydrofluoric acid. Both methods are detailed below.

Synthesis from Boron Trifluoride Etherate and Lithium Oxalate (B1200264)

This method involves the direct reaction of boron trifluoride diethyl etherate (BF₃·OEt₂) with lithium oxalate (Li₂C₂O₄). The reaction is typically carried out in an aprotic solvent under an inert atmosphere to prevent hydrolysis of the reactants and product.

Experimental Protocol:

-

Reactant Preparation: In a dry, inert atmosphere glovebox, add anhydrous lithium oxalate to a reaction vessel equipped with a magnetic stirrer and a condenser.

-

Solvent Addition: Add a suitable aprotic solvent, such as diethyl carbonate or acetonitrile, to the reaction vessel.

-

Reaction Initiation: While stirring, slowly add boron trifluoride diethyl etherate to the suspension of lithium oxalate. The molar ratio of BF₃·OEt₂ to Li₂C₂O₄ is typically in the range of 1:1 to 1.2:1.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 80°C and maintain for a period of 6 to 24 hours to ensure complete reaction.[1]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The crude LiDFOB product will precipitate out of the solution. Isolate the solid product by filtration.

-

Purification: Wash the crude product with a small amount of the reaction solvent to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of a polar and a non-polar solvent, at low temperatures.[2]

-

Drying: Dry the purified LiDFOB product under vacuum at a temperature of 60-80°C for several hours to remove any residual solvent.

dot

Caption: Workflow for the synthesis of LiDFOB from BF₃·OEt₂.

Synthesis from Boric Acid, Lithium Salt, Hydrofluoric Acid, and Oxalic Acid

This aqueous-based synthesis route offers an alternative to the use of the moisture-sensitive boron trifluoride etherate.

Experimental Protocol:

-

Initial Reaction Mixture: In a suitable reactor (e.g., a tetrafluoroethylene-lined vessel), dissolve boric acid (H₃BO₃) in deionized water. Heat the solution to between 70°C and 90°C with stirring.[3]

-

Addition of Reactants: Add a lithium salt (e.g., lithium hydroxide (B78521) or lithium carbonate) to the boric acid solution and allow it to react for 30-120 minutes. Subsequently, add hydrofluoric acid (HF) and oxalic acid (H₂C₂O₄) to the mixture. The reaction is typically continued for 2-4 hours.[3]

-

Azeotropic Distillation: To remove water and drive the reaction to completion, add an organic solvent that forms an azeotrope with water, such as toluene (B28343) or xylene. Heat the mixture to facilitate the azeotropic removal of water.[3]

-

Product Isolation and Purification: After the removal of water, the LiDFOB product can be isolated. This may involve evaporation of the organic solvent followed by recrystallization to achieve high purity.

-

Drying: Dry the final product under vacuum at an elevated temperature to ensure it is free of water and residual solvents.

dot

Caption: Workflow for the synthesis of LiDFOB from boric acid.

| Parameter | Synthesis from BF₃·OEt₂ | Synthesis from Boric Acid |

| Boron Source | Boron trifluoride diethyl etherate | Boric acid |

| Fluorine Source | Boron trifluoride diethyl etherate | Hydrofluoric acid |

| Lithium Source | Lithium oxalate | Lithium salt (LiOH or Li₂CO₃) |

| Oxalate Source | Lithium oxalate | Oxalic acid |

| Solvent | Aprotic (e.g., diethyl carbonate) | Water, Toluene/Xylene |

| Temperature | 50-80°C | 70-90°C |

| Reaction Time | 6-24 hours | 2-4 hours (aqueous), plus distillation time |

| Key Advantage | Direct, one-pot reaction | Avoids moisture-sensitive BF₃·OEt₂ |

| Key Disadvantage | Requires stringent anhydrous conditions | Involves handling of corrosive HF |

Characterization of this compound

A comprehensive characterization of LiDFOB is essential to confirm its identity, purity, and suitability for its intended application. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized LiDFOB.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the LiDFOB sample is mounted on a sample holder.

-

Data Collection: The XRD pattern is typically collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 10° to 80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the orthorhombic crystal structure of LiDFOB.[4]

| Characteristic Peaks (2θ) |

| ~14.1° |

| ~22.8° |

| ~28.4° |

| ~31.7° |

| ~40.5° |

| ~45.8° |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the LiDFOB molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the LiDFOB sample (1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.

-

Data Collection: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the various vibrational modes of the difluoro(oxalato)borate anion.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1820-1750 | C=O stretching |

| ~1320-1280 | C-O stretching |

| ~1100-1000 | B-O stretching |

| ~950-850 | B-F stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹⁹F, ¹¹B, and ¹³C) is a powerful tool for confirming the structure and purity of LiDFOB.

Experimental Protocol:

-

Sample Preparation: The LiDFOB sample is dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆.

-

Data Collection: NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts and coupling patterns are analyzed to confirm the presence of the difluoro(oxalato)borate anion.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹⁹F | ~ -147 to -149 | Singlet (broad) |

| ¹¹B | ~ 2.9 | Singlet |

| ¹³C | ~ 161 | Singlet |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of LiDFOB.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of LiDFOB (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Data Collection: The sample is heated under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a temperature range of 25°C to 600°C.

-

Data Analysis: The TGA curve shows the weight loss as a function of temperature, indicating the decomposition temperature. The DSC curve shows the heat flow, indicating melting points and other thermal transitions. LiDFOB is thermally stable up to approximately 240°C.[5]

| Thermal Property | Value |

| Decomposition Onset (TGA) | ~240 °C |

| Melting Point (DSC) | ~265-271 °C |

Electrochemical Characterization

The electrochemical performance of LiDFOB is typically evaluated by incorporating it as a salt or an additive in a lithium-ion battery electrolyte.

Experimental Protocol:

-

Electrolyte Preparation: LiDFOB is dissolved in a mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), to a desired concentration (e.g., 1 M).

-

Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox using a lithium metal anode, a separator, and a cathode material (e.g., LiFePO₄ or LiCoO₂), with the prepared LiDFOB-based electrolyte.

-

Electrochemical Testing: The assembled cells are subjected to various electrochemical tests, including:

-

Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

-

Galvanostatic Cycling: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.

-

Electrochemical Impedance Spectroscopy (EIS): To study the interfacial properties and ionic conductivity of the electrolyte.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols and tabulated data offer a valuable resource for researchers and professionals working with this important battery material. The synthesis routes, while distinct, both yield high-purity LiDFOB when carefully executed. The suite of characterization techniques described allows for thorough verification of the material's identity, purity, and thermal properties, which are critical for its successful application in high-performance lithium-ion batteries. Further research and development in the synthesis and application of LiDFOB will continue to contribute to the advancement of energy storage technologies.

References

- 1. Method for preparing lithium oxalyldifluoroborate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102702243B - Method for preparation and purifying lithium difluoroborate - Google Patents [patents.google.com]

- 3. CN103265569A - this compound synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

In-Depth Technical Guide to the Thermal Stability Analysis of LiDFO Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium difluoro(oxalato)phosphate (LiDFO) is emerging as a promising electrolyte salt for next-generation lithium-ion batteries, offering potential improvements in safety and performance over the conventional lithium hexafluorophosphate (B91526) (LiPF₆). A critical aspect of ensuring battery safety and longevity is a thorough understanding of the electrolyte's thermal stability. This technical guide provides a comprehensive overview of the methods and data related to the thermal stability analysis of LiDFO-based electrolytes. It details experimental protocols for key analytical techniques, presents available quantitative data for comparison, and elucidates the decomposition pathways. This document is intended to be a core resource for researchers and professionals in the field, enabling informed decisions in the development of safer and more reliable energy storage solutions.

Introduction to LiDFO and Thermal Stability

The electrolyte is a critical component of a lithium-ion battery, facilitating ion transport between the cathode and anode. Its thermal stability is paramount, as electrolyte decomposition can lead to gas generation, increased internal pressure, and potentially thermal runaway—a catastrophic failure mode. LiPF₆, the industry-standard salt, is known for its limited thermal stability, decomposing at elevated temperatures and in the presence of moisture to produce hazardous compounds like hydrogen fluoride (B91410) (HF).

LiDFO (LiPO₂F₂) has garnered attention as a potential alternative or additive due to its anticipated superior thermal and electrochemical properties. A comprehensive thermal stability analysis is essential to validate these advantages and to understand the operational limits and safety characteristics of LiDFO-based electrolytes. This guide will delve into the primary analytical techniques used for this purpose: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Experimental Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is necessary for a complete evaluation of electrolyte thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is invaluable for determining the onset temperature of decomposition and quantifying mass loss due to volatilization or degradation of electrolyte components.

Experimental Protocol:

-

Sample Preparation: In an argon-filled glovebox to prevent moisture contamination, accurately weigh 3-5 mg of the LiDFO electrolyte into a hermetically sealed aluminum or stainless steel crucible. A small pinhole is often introduced in the lid to allow for the escape of gaseous decomposition products.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and carry away decomposition products.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400-600 °C) at a controlled heating rate, commonly 5, 10, or 20 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined from the intersection of the baseline tangent and the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is crucial for identifying endothermic (heat-absorbing) and exothermic (heat-releasing) processes associated with phase transitions and decomposition reactions.

Experimental Protocol:

-

Sample Preparation: Similar to TGA, prepare a 3-5 mg electrolyte sample in a hermetically sealed crucible inside an argon-filled glovebox.

-

Instrument Setup: Place the sample and a reference crucible in the DSC cell.

-

Atmosphere: Maintain an inert atmosphere with a continuous purge of nitrogen or argon.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a desired temperature range (e.g., ambient to 350 °C).

-

Data Analysis: Record the heat flow as a function of temperature. The onset temperature, peak temperature, and enthalpy (area under the peak) of any thermal events are determined from the resulting thermogram.

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique for studying the thermal runaway behavior of materials under adiabatic conditions. It measures the self-heating rate of a sample as a function of temperature, providing critical data on the onset temperature of thermal runaway and the rates of temperature and pressure increase.

Experimental Protocol:

-

Sample Preparation: A larger sample size (typically 1-5 g) is placed in a robust, sealed container (a "bomb") within an argon-filled glovebox.

-

Instrument Setup: The bomb is placed within the ARC calorimeter, which is equipped with heaters and thermocouples to maintain an adiabatic environment.

-

Test Procedure (Heat-Wait-Seek):

-

Heat: The sample is heated in small, discrete temperature steps (e.g., 5 °C).

-

Wait: The system holds at this temperature for a set period to allow for thermal equilibrium.

-

Seek: The instrument monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

-

-

Adiabatic Tracking: The calorimeter heaters match the sample temperature, ensuring all heat generated by the exothermic decomposition is retained. The temperature and pressure of the sample are recorded until the reaction is complete.

-

Data Analysis: The key parameters obtained are the onset temperature of self-heating, the maximum temperature and pressure, and the corresponding rates of increase.

Quantitative Data and Comparative Analysis

While specific quantitative data for LiDFO is still emerging in the literature, we can draw comparisons with the well-characterized LiPF₆ and the related LiDFOB (Lithium difluoro(oxalato)borate). It is crucial to distinguish between LiDFO (phosphate-based) and LiDFOB (borate-based) as they are often discussed in similar contexts of improving electrolyte stability.

| Electrolyte Salt | Onset Decomposition Temp. (TGA) | DSC Peak Temperature | ARC Onset Temperature | Notes |

| LiPF₆ | ~85-107 °C (salt)[1][2] | ~250-300 °C (in solution, exothermic)[3] | ~205 °C (in solution)[4] | Thermal stability is highly sensitive to moisture, leading to HF formation.[5] |

| LiDFOB | ~234 °C (as ionic liquid)[6] | > LiPF₆ | > LiPF₆ | Generally exhibits significantly higher thermal stability than LiPF₆.[7] |

| LiDFO (LiPO₂F₂) | Data not widely available | Data not widely available | Data not widely available | Expected to have improved thermal stability over LiPF₆ due to the stronger P=O bond. |

Note: The thermal stability of an electrolyte is highly dependent on the solvent composition, salt concentration, and the presence of additives.

Decomposition Pathways and Mechanisms

Understanding the decomposition mechanism is vital for predicting the byproducts and their impact on battery performance and safety.

LiDFO Decomposition Pathway

The decomposition of LiDFO is hypothesized to proceed through different pathways compared to LiPF₆. The presence of the oxalate (B1200264) group and the P-F bonds will dictate the resulting products.

Caption: Proposed thermal decomposition pathway of LiDFO.

The initial decomposition of LiDFO is expected to yield lithium fluoride (LiF) and gaseous products such as phosphorus oxyfluoride (POF₃), carbon dioxide (CO₂), and carbon monoxide (CO). The highly reactive POF₃ can then catalyze the decomposition of the carbonate solvents, leading to polymerization and further gas generation.[8]

Experimental Workflow for Thermal Stability Analysis

The logical flow of experiments to comprehensively assess the thermal stability of a LiDFO electrolyte is outlined below.

Caption: Workflow for thermal stability analysis of LiDFO electrolytes.

Safety, Handling, and Concluding Remarks

Safety Precautions: LiDFO and its decomposition products may be hazardous. All handling of the electrolyte and subsequent analysis should be performed in a controlled environment, such as an argon-filled glovebox. Appropriate personal protective equipment (PPE) should be worn at all times.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt [mdpi.com]

- 5. [PDF] Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Electrochemical Properties of Lithium Difluoro(oxalato)borate (LiDFOB)

For Researchers, Scientists, and Battery Development Professionals

Foreword

Lithium difluoro(oxalato)borate (LiDFOB) has emerged as a promising lithium salt for advanced lithium-ion batteries, offering a unique combination of properties that address some of the persistent challenges associated with conventional electrolytes. This technical guide provides an in-depth analysis of the core electrochemical properties of LiDFOB, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. By consolidating key information on its conductivity, stability, and interfacial behavior, this document aims to serve as a valuable resource for researchers and professionals engaged in the development of next-generation energy storage solutions.

Core Electrochemical Properties of LiDFOB

This compound distinguishes itself from traditional lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆) through its enhanced thermal stability and its ability to form a robust and effective solid electrolyte interphase (SEI) on electrode surfaces.[1][2][3] These characteristics contribute to improved battery performance, including longer cycle life and better safety profiles.[1][4]

Ionic Conductivity

The ionic conductivity of an electrolyte is a critical factor governing a battery's power capability. LiDFOB-based electrolytes exhibit comparable, and in some cases superior, ionic conductivity to LiPF₆-based systems, particularly over a wide temperature range.[3][5]

Table 1: Ionic Conductivity of LiDFOB-based Electrolytes

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Source |

| 1M LiDFOB in EC/PC/DMC (1:1:3, v/v) | 25 | 8.25 | [3] |

| 1M LiDFOB in EC/DMC (1:1, v/v) | 25 | 4.6 | [5] |

| 0.1M Pip₁₃DFOB in 1.0 M LiPF₆ in EC:DMC (1:1 v/v) | Room Temperature | ~10 | [6] |

| Pure Pip₁₃DFOB (Ionic Liquid) | Room Temperature | 1.24 | [6] |

Note: EC = Ethylene Carbonate, PC = Propylene Carbonate, DMC = Dimethyl Carbonate, Pip₁₃DFOB = N-methyl-N-propylpiperidinium difluoro(oxalato)borate.

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. LiDFOB demonstrates a wide electrochemical window, making it suitable for high-voltage cathode materials.[3][5] The anodic stability, in particular, can be extended to approximately 5.5V.[5]

Table 2: Electrochemical Stability of LiDFOB-based Electrolytes

| Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) | Source |

| LiDFOB-based electrolyte | ~5.5 | [5] |

| 0.9 mol L⁻¹ LiODFB-SL/DMS (1:1, by volume) | >5.5 | [7] |

| Gel polymer electrolyte with LiDFOB | 5.6 | [8] |

Note: SL = Sulfolane, DMS = Dimethyl Sulfite.

Thermal Stability

One of the key advantages of LiDFOB over the conventional LiPF₆ is its superior thermal stability.[1] LiPF₆ is prone to thermal decomposition, which can generate hazardous hydrofluoric acid (HF).[1] In contrast, LiDFOB exhibits a higher decomposition temperature and does not produce HF upon hydrolysis, contributing to enhanced battery safety.[1][3] The thermal decomposition temperature of LiDFOB is approximately 240°C.[5] A dual-salt electrolyte containing LiTFSI and LiDFOB showed significantly better thermal stability than a conventional LiPF₆ electrolyte.[9][10]

Table 3: Thermal Properties of LiDFOB

| Property | Value | Source |

| Melting Point | 265-271 °C | [4][5] |

| Thermal Decomposition Temperature | ~240 °C | [5] |

| Onset Decomposition Temperature (LiTFSI-LiDFOB dual-salt in carbonate solvents) | 138.5 °C (solvents), 271.0 °C (salts) | [9][10] |

Interfacial Properties and SEI Formation

The performance and longevity of lithium-ion batteries are critically dependent on the quality of the solid electrolyte interphase (SEI) formed on the anode and the cathode electrolyte interphase (CEI) on the cathode. LiDFOB is known to form a stable and robust SEI layer.[1][2][4]

The preferential reduction of the DFOB⁻ anion occurs at a higher potential (~1.6 V vs. Li/Li⁺) compared to common carbonate solvents.[11][12][13] This leads to the formation of a protective film rich in boron and fluorine species, which effectively suppresses further electrolyte decomposition and minimizes capacity fade.[11][14] The SEI formed from LiDFOB is thought to be composed of species like BF₂CH₂CH₂COOLi and BF₂OCH₂CH₂CH₂CH₂OBF₂, which are highly insulating electronically.[11][15] This inorganic-rich SEI contributes to uniform lithium deposition and inhibits the growth of lithium dendrites.[16]

On the cathode side, LiDFOB can be oxidized to form a stable CEI.[11][14] This protective layer, containing B-O and B-F bonds, mitigates the degradation of the cathode material, especially at high voltages, by preventing direct contact with the electrolyte and suppressing the dissolution of transition metal ions.[11][14]

Performance in Lithium-Ion Batteries

The favorable electrochemical and interfacial properties of LiDFOB translate into significant performance improvements in lithium-ion batteries.

Cycling Performance

The use of LiDFOB, either as the primary salt or as an additive, has been shown to enhance the cycling stability and capacity retention of various lithium-ion battery chemistries. For instance, in a Li||NCM85 battery, the addition of LiDFOB resulted in a capacity retention of 74% after 300 cycles at a high cutoff voltage of 4.6 V.[11] Similarly, LiNi₀.₈₃Mn₀.₀₅Co₀.₁₂O₂||graphite cells with a LiDFOB additive retained over 83.1% of their initial capacity after 200 cycles, compared to just 59.9% for cells without the additive.[14]

Table 4: Cycling Performance with LiDFOB

| Battery Chemistry | Electrolyte Details | Cycling Conditions | Capacity Retention | Source |

| Li | NCM85 | LiDFOB-containing electrolyte | 300 cycles at 4.6 V cutoff | |

| LiNi₀.₈₃Mn₀.₀₅Co₀.₁₂O₂ | Graphite | 1.5 wt% LiDFOB additive | 200 cycles at C/3 | |

| MCMB/Li₁.₀₃Mn₁.₉O₄ | LiDFOB-based electrolyte | 100 cycles at 55°C | ~94% | [13] |

| LiFePO₄/Artificial Graphite | 1m LiDFOB/LiPF₆ (4:1) in EC/PC/DMC | High temperature (65°C) | Significantly better than LiPF₆ alone | [17] |

Rate Capability

LiDFOB-based electrolytes have demonstrated good rate capabilities, indicating efficient ion transport.[1][12] Even after numerous cycles, batteries with LiDFOB can maintain comparable or even superior performance at higher charge/discharge rates (e.g., 0.5C and 1C) compared to their LiPF₆-based counterparts.[1][12]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the electrochemical properties of LiDFOB.

Ionic Conductivity Measurement

Ionic conductivity is typically measured using AC impedance spectroscopy.

-

Cell Setup: A two-electrode conductivity cell with blocking electrodes (e.g., stainless steel or platinum) of a known geometry is used. The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

-

Electrolyte Preparation: The LiDFOB-based electrolyte is prepared by dissolving a specific concentration of the salt in the desired solvent or solvent mixture inside the glovebox.

-

Measurement Procedure:

-

The conductivity cell is filled with the electrolyte.

-

The cell is placed in a temperature-controlled chamber to maintain a stable temperature.

-

AC impedance spectroscopy is performed over a wide frequency range (e.g., 100 kHz to 100 mHz) with a small AC voltage amplitude (e.g., 10 mV).[18]

-

The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area. Alternatively, a cell constant (K) determined from calibration with standard solutions can be used: σ = K / R.[19][20]

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the electrochemical stability window and to study the redox behavior of the electrolyte.[21]

-

Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or graphite), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).[8][21]

-

Procedure:

-

The cell is assembled with the electrolyte in an inert atmosphere.

-

A potentiostat is used to apply a linearly sweeping potential to the working electrode. The potential is swept from an initial value to a vertex potential and then back to the initial potential, completing a cycle.[22]

-

The resulting current is measured as a function of the applied potential.

-

The scan rate (e.g., 0.05 mV/s to 50 mV/s) and the potential range are critical parameters that are varied depending on the information sought.[8][23]

-

The onset of a significant increase in anodic or cathodic current indicates the decomposition potential of the electrolyte.

-

Battery Cycling Tests

Long-term cycling tests are performed to evaluate the impact of the electrolyte on the capacity retention and coulombic efficiency of a battery.

-

Cell Assembly: Coin cells (e.g., 2032-type) or other battery formats are assembled in an inert atmosphere using the desired anode and cathode materials, a separator, and the LiDFOB-based electrolyte.

-

Formation Cycles: The assembled cells typically undergo a few initial "formation" cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.

-

Cycling Protocol:

-

The cells are charged and discharged between specific voltage limits at a constant C-rate (e.g., C/3, 0.5C, or 1C).[24][25][26]

-

The charging method is often constant current-constant voltage (CC-CV), where the cell is charged at a constant current until the upper voltage limit is reached, and then held at that voltage until the current drops to a certain value (e.g., C/50).[27]

-

The discharge is typically done at a constant current until the lower voltage limit is reached.[24][25]

-

The discharge capacity, charge capacity, and coulombic efficiency are recorded for each cycle.

-

Cycling is continued for a large number of cycles (e.g., 100, 200, 300, or more) to assess long-term stability.[11][14]

-

Mandatory Visualizations

Synthesis of this compound

There are several reported methods for the synthesis of LiDFOB. A common approach involves the reaction of a boron trifluoride precursor with a lithium oxalate (B1200264) source.

Caption: A generalized workflow for the synthesis and purification of LiDFOB.

SEI Formation Mechanism on the Anode

The formation of a stable SEI is crucial for the performance of LiDFOB-containing electrolytes. The process is initiated by the electrochemical reduction of the DFOB⁻ anion.

Caption: The SEI formation process initiated by the reduction of the DFOB⁻ anion.

Logical Relationship of LiDFOB Properties and Battery Performance

The enhanced performance of batteries utilizing LiDFOB is a direct consequence of its fundamental electrochemical properties.

Caption: The relationship between LiDFOB's properties and battery performance.

Conclusion

This compound presents a compelling case as a high-performance lithium salt for advanced lithium-ion batteries. Its superior thermal and electrochemical stability, coupled with its ability to form protective interfacial layers on both the anode and cathode, directly translates to batteries with longer cycle lives, enhanced safety, and the potential for higher energy densities through compatibility with high-voltage cathodes. While challenges in synthesis and cost may remain, the significant performance advantages offered by LiDFOB warrant its continued investigation and consideration in the development of next-generation energy storage systems. This guide has provided a consolidated overview of its key electrochemical characteristics to aid researchers and developers in harnessing the full potential of this promising material.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 二氟硼酸锂 | Sigma-Aldrich [sigmaaldrich.com]

- 5. meisenbaochem.com [meisenbaochem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. oaepublish.com [oaepublish.com]

- 12. [PDF] Structure characterization and electrochemical properties of new lithium salt LiODFB for electrolyte of lithium ion batteries | Semantic Scholar [semanticscholar.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Understanding SEI evolution during the cycling test of anode-free lithium-metal batteries with LiDFOB salt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ossila.com [ossila.com]

- 22. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]

- 23. researchgate.net [researchgate.net]

- 24. How to Perform a Battery Cycle Test on a Lithium-Ion Battery?-News [neexgent.com]

- 25. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]

- 26. scimed.co.uk [scimed.co.uk]

- 27. download.tek.com [download.tek.com]

An In-depth Technical Guide to the Oxidative Decomposition Mechanism of LiDFO on Positive Electrodes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium difluoro(oxalato)borate (LiDFO) has emerged as a critical electrolyte additive in lithium-ion batteries, particularly for enhancing the stability of high-voltage positive electrodes. Its efficacy stems from its preferential oxidative decomposition on the cathode surface, forming a stable and protective cathode-electrolyte interphase (CEI). This guide elucidates the intricate mechanisms of LiDFO's oxidative decomposition, details the experimental protocols used to investigate these processes, and presents a comprehensive overview of the resulting protective interface.

The Oxidative Decomposition Mechanism of LiDFO

The electrochemical stability of the electrolyte is a paramount concern at the high operating voltages of modern lithium-ion batteries. LiDFO is intentionally designed to have a lower anodic stability (decomposing at approximately 4.4 V vs. Li/Li+) than conventional carbonate solvents. This allows it to be sacrificially oxidized on the positive electrode surface, forming a passivating CEI that prevents further electrolyte degradation.[1]

The decomposition process is initiated by a one-electron oxidation of the difluoro(oxalato)borate anion ([DFO]⁻). This oxidation leads to the cleavage of the oxalate (B1200264) ring, releasing carbon dioxide (CO₂) and forming a radical intermediate. This reactive species subsequently participates in a series of reactions to form the components of the CEI.

A key feature of the LiDFO-derived CEI is its bilayer structure.[2] This consists of:

-

An inner layer rich in lithium fluoride (B91410) (LiF) , which is an excellent electronic insulator and helps to suppress electron tunneling from the cathode to the electrolyte.

-

An outer layer composed of lithium borates and fluoroborates (LiₓBOᵧFz) , which provides mechanical stability and facilitates Li⁺ ion transport.[2]

This robust CEI effectively shields the cathode surface from direct contact with the bulk electrolyte, thereby mitigating solvent oxidation, reducing the dissolution of transition metal ions from the cathode, and ultimately enhancing the cycling stability and lifespan of the battery.[1][3]

Experimental Protocols for Characterization

The elucidation of the LiDFO decomposition mechanism and the resulting CEI structure relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Electrochemical Cycling

Objective: To evaluate the effect of LiDFO on the electrochemical performance of lithium-ion cells.

Methodology:

-

Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox. The positive electrode (e.g., NMC811), negative electrode (e.g., graphite), separator, and electrolyte are stacked in sequence.

-

Electrolyte Preparation: A baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC)) is prepared. The experimental electrolyte is prepared by adding a specific weight percentage of LiDFO (e.g., 1-2 wt%) to the baseline electrolyte.

-

Formation Cycling: The assembled cells undergo a formation process, typically involving cycling at a low C-rate (e.g., C/20) for a few cycles within a defined voltage window (e.g., 3.0-4.3 V). This step is crucial for the initial formation of the SEI and CEI.

-

Performance Testing: After formation, the cells are subjected to long-term cycling at various C-rates (e.g., 1C) and temperatures (e.g., 25°C, 45°C, 60°C) to evaluate capacity retention, coulombic efficiency, and rate capability.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge to measure the charge transfer resistance (Rct) of the electrodes, providing insights into the interfacial kinetics.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To identify the chemical composition of the CEI on the positive electrode surface.

Methodology:

-

Sample Preparation: After electrochemical cycling, the cells are disassembled in an argon-filled glovebox. The positive electrode is carefully extracted and rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The rinsed electrode is then dried under vacuum.

-

Sample Transfer: The prepared electrode is transferred to the XPS analysis chamber using an air-sensitive sample holder to prevent exposure to air and moisture.

-

Data Acquisition: XPS spectra are acquired using a monochromatic X-ray source (e.g., Al Kα). Survey scans are first performed to identify the elements present on the surface. High-resolution spectra of key elements (e.g., C 1s, O 1s, F 1s, B 1s) are then collected to determine their chemical states.

-

Data Analysis: The high-resolution spectra are fitted with appropriate peak models to identify the chemical species present in the CEI, such as LiF, LiₓBOᵧFz, and organic carbonate decomposition products.

Secondary Ion Mass Spectrometry (SIMS)

Objective: To determine the elemental distribution and thickness of the CEI as a function of depth.

Methodology:

-

Sample Preparation: The positive electrode is prepared in the same manner as for XPS analysis.

-

Depth Profiling: A primary ion beam (e.g., Cs⁺ or O₂⁺) is used to sputter the surface of the electrode. The secondary ions ejected from the surface are analyzed by a mass spectrometer. By monitoring the intensity of specific secondary ions as a function of sputtering time, a depth profile of the elemental composition of the CEI can be obtained. This technique is particularly useful for visualizing the bilayer structure of the LiDFO-derived CEI.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups of organic species present in the CEI.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

The cycled positive electrode is scraped to collect the surface material.

-

A small amount of the collected powder is mixed with dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small piece of the cycled electrode is pressed firmly against the ATR crystal.

-

-

Data Acquisition: The prepared sample is placed in the FTIR spectrometer, and an infrared spectrum is collected. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecules present in the CEI.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained from studies on the effects of LiDFO as a positive electrode additive.

| Electrochemical Performance | Control Electrolyte (No LiDFO) | Electrolyte with LiDFO (1-2 wt%) | Reference |

| First Cycle Coulombic Efficiency (%) | ~85-90 | ~88-93 | [3] |

| Capacity Retention after 200 cycles (%) | ~60-70 | ~85-95 | [5] |

| Charge Transfer Resistance (Rct) after formation (Ω) | Higher | Lower | [3] |

| Gas Generation during formation (mL) | Higher | Lower | [3] |

| CEI Composition (from XPS) | Dominant Species | Approximate Atomic Concentration (%) | Reference |

| Inner Layer | LiF | Varies, but significantly enriched in F | [2][6] |

| Outer Layer | LiₓBOᵧFz, Organic Carbonates | Varies, enriched in B and O | [2][6] |

Conclusion

The oxidative decomposition of LiDFO on the positive electrode is a well-orchestrated process that leads to the formation of a highly effective and stable cathode-electrolyte interphase. This in-depth guide has provided a comprehensive overview of the decomposition mechanism, the experimental protocols used for its characterization, and a summary of the quantitative improvements observed. The continued study and optimization of additives like LiDFO are paramount for the development of next-generation, high-energy-density lithium-ion batteries.

References

The Solubility of Lithium Difluoro(oxalato)borate (LiDFOB) in Carbonate Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium difluoro(oxalato)borate (LiDFOB) has emerged as a promising lithium salt for advanced lithium-ion batteries. Its unique chemical structure offers a compelling balance of properties, including good thermal stability and the ability to form a robust solid electrolyte interphase (SEI) on electrode surfaces. A critical parameter governing its practical application is its solubility in the carbonate solvents commonly used in lithium-ion battery electrolytes. This technical guide provides an in-depth overview of the solubility of LiDFOB in these solvents, details experimental protocols for its determination, and illustrates the key relationships between its solubility and battery performance.

Data Presentation: Solubility of LiDFOB

Qualitative Solubility Observations:

-

LiDFOB generally exhibits good solubility in mixtures of ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC), and propylene (B89431) carbonate (PC).[1][2]

-

The concentration of LiDFOB in conventional carbonate solvent mixtures can be greater than 1 M.[1]

-

The replacement of one oxalate (B1200264) group in lithium bis(oxalato)borate (LiBOB) with two fluorine atoms in LiDFOB significantly enhances its solubility in non-aqueous carbonates.[1]

-

Some sources suggest that a concentration of 1 mol/L can be achieved in mixed alkyl carbonate solvents over a wide temperature range, from -50°C to 100°C.

Reported Electrolyte Compositions:

The following table summarizes LiDFOB-based electrolyte compositions that have been successfully prepared and utilized in research, demonstrating its sufficient solubility for practical applications.

| Lithium Salt(s) | Solvent System (by weight or volume) | Concentration(s) | Reference(s) |

| LiDFOB | Ethylene Carbonate (EC) / Propylene Carbonate (PC) / Dimethyl Carbonate (DMC) (1:1:3 by weight) | 1.0 M | [1] |

| LiDFOB, LiPF6 | EC / PC / DMC (1:1:3) | Not Specified | |

| LiDFOB | Standard carbonate solvents | 2 wt % (0.16 M) | [3] |

| LiDFOB, LiPF6 | Fluoroethylene Carbonate (FEC) / Ethyl Methyl Carbonate (EMC) (3:7) | 0.5 wt % LiDFOB |

Experimental Protocols

Precise determination of the solubility of LiDFOB in carbonate solvents is crucial for optimizing electrolyte formulations. The following are detailed methodologies for key experiments.

Protocol 1: Solubility Determination via Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This method provides accurate quantification of the lithium concentration in a saturated solution.

1. Materials and Equipment:

-

This compound (LiDFOB), high purity

-

Carbonate solvents (EC, DMC, EMC, PC), battery grade, low water content

-

Volumetric flasks

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

-

Deionized water

-

Nitric acid (trace metal grade)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the desired carbonate solvent or solvent mixture to a series of volumetric flasks.

-

Place the flasks in a thermostatically controlled bath set to the desired temperature.

-

Add an excess amount of LiDFOB to each flask to ensure that a solid phase remains.

-

Seal the flasks and allow the solutions to equilibrate for an extended period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

-

-

Sample Extraction and Dilution:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or cooled syringe to maintain the temperature.

-

Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Accurately weigh the collected aliquot of the saturated solution.

-

Quantitatively transfer the aliquot to a volumetric flask and dilute with a 2% nitric acid solution in deionized water to a known final volume. The dilution factor should be chosen to bring the lithium concentration within the linear range of the ICP-OES instrument.

-

-

ICP-OES Analysis:

-

Prepare a series of lithium standard solutions of known concentrations in 2% nitric acid.

-

Calibrate the ICP-OES instrument using the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solutions to determine the lithium concentration.

-

-

Calculation of Solubility:

-

From the lithium concentration measured by ICP-OES and the dilution factor, calculate the concentration of lithium in the original saturated solution.

-

Convert the concentration to the desired units of solubility (e.g., g/100 g solvent, mol/kg solvent).

-

Protocol 2: Gravimetric Method for Solubility Determination

This is a simpler, alternative method for determining solubility.

1. Materials and Equipment:

-

LiDFOB, high purity

-

Carbonate solvents, battery grade

-

Conical flask or sealed vial

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Evaporating dish or watch glass

-

Vacuum oven

2. Procedure:

-

Prepare a saturated solution of LiDFOB in the chosen solvent at a specific temperature as described in Protocol 1.

-

Carefully withdraw a known mass of the clear supernatant.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the LiDFOB.

-

Once all the solvent has been removed and a constant weight is achieved, re-weigh the evaporating dish containing the solid LiDFOB residue.

-

The mass of the dissolved LiDFOB is the final weight minus the initial weight of the evaporating dish.

-

The mass of the solvent is the initial mass of the solution minus the mass of the dissolved LiDFOB.

-

Calculate the solubility in grams of LiDFOB per 100 grams of solvent.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The solubility of LiDFOB is intrinsically linked to its performance as a lithium salt in an electrolyte. Adequate solubility is a prerequisite for achieving a sufficiently high concentration of charge carriers, which in turn dictates the ionic conductivity of the electrolyte. Furthermore, the dissolved LiDFOB salt plays a crucial role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode, which are critical for the long-term cycling stability and safety of the battery.

Caption: Logical relationship between LiDFOB properties and battery performance.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of LiDFOB solubility in carbonate solvents.

Caption: Experimental workflow for determining LiDFOB solubility.

References

A Guide to Improved Synthesis of High-Purity Lithium Difluoro(oxalato)borate (LiDFOBO)

For Researchers, Scientists, and Drug Development Professionals

Lithium difluoro(oxalato)borate (LiDFOBO) is a promising electrolyte salt for next-generation lithium-ion batteries, valued for its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces, enhance thermal stability, and reduce aluminum current collector corrosion. The synthesis of high-purity LiDFOBO is critical to realizing these benefits, as impurities such as halides can degrade battery performance. This technical guide details several improved synthesis methods, providing detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in producing high-purity LiDFOBO.

Comparative Overview of Synthesis Methods

Several synthetic routes to LiDFOBO have been developed, each with distinct advantages and challenges related to purity, yield, cost, and scalability. The choice of method often depends on the desired purity level and the available starting materials and equipment. The following tables summarize the quantitative data for key synthesis methodologies.

Table 1: Reactant and Condition Comparison

| Method | Key Reactants | Solvent/Medium | Temperature | Pressure | Reaction Time |

| Method 1: Anhydrous HF | Lithium Oxalate (B1200264) (Li₂C₂O₄), Boron Trifluoride (BF₃) | Anhydrous Hydrogen Fluoride (B91410) (HF) | 0–90°C | 0–0.5 MPa | 2–24 hours |

| Method 2: Aqueous Boric Acid | Boric Acid (H₃BO₃), Lithium Hydroxide (B78521) (LiOH), Hydrogen Fluoride (HF), Oxalic Acid (H₂C₂O₄) | Deionized Water | 70–90°C | Atmospheric | 2–4 hours |

| Method 3: Catalytic (from LiBF₄) | Lithium Tetrafluoroborate (B81430) (LiBF₄), Oxalic Acid (H₂C₂O₄) | Carbonate Esters, Acetonitrile (B52724) | 30–120°C | Not specified | 4–12 hours |

Table 2: Yield and Purity Comparison

| Method | Reported Yield | Reported Purity | Key Impurities | Purification Solvent |

| Method 1: Anhydrous HF | Up to 97.7%[1] | >99.9%[1][2] | Lithium Tetrafluoroborate (LiBF₄) | Acetonitrile, DMC, Ether, Ethanol[1] |

| Method 2: Aqueous Boric Acid | Not specified | >98%[3] | Residual water, starting materials | Toluene (B28343), Xylene (for water removal)[3] |

| Method 3: Catalytic (from LiBF₄) | Not specified | >99.9%[4] | LiBF₄, Halides (if from precursor) | Non-polar solvents (Toluene, Benzene)[2] |

Experimental Protocols & Workflows

Detailed methodologies for the primary synthesis routes are provided below. These protocols are synthesized from established patent literature and research articles to provide a clear path for laboratory replication.

Method 1: Anhydrous Hydrogen Fluoride Route

This method produces high-purity LiDFOBO with a high yield by reacting lithium oxalate with boron trifluoride gas in an anhydrous HF medium. The primary byproduct, LiBF₄, is removed during purification due to its higher solubility in certain organic solvents.

-

Reaction Setup: In a fluorine-lined reactor, add lithium oxalate and anhydrous hydrogen fluoride. Stir the mixture until the lithium oxalate is completely dissolved.[2]

-

Gas Introduction: Introduce boron trifluoride (BF₃) gas into the reactor at a controlled flow rate of 0.5–2 L/min. Maintain the reaction temperature between 0–90°C and the pressure at 0–0.5 MPa. The recommended molar ratio of BF₃ to lithium oxalate is between 2:1 and 2.2:1.[2]

-

Reaction: After the BF₃ gas has been added, continue to stir the reaction mixture for 2 to 24 hours.[2]

-

Crude Product Isolation: Following the reaction, isolate the crude product via evaporative crystallization.

-

Purification:

-

Perform a rapid drying of the crude solid.

-

Add an organic solvent such as acetonitrile or dimethyl carbonate (DMC). The amount of solvent should be sufficient to dissolve the LiBF₄ impurity while leaving the majority of the LiDFOBO undissolved.[1]

-

Filter the suspension to separate the purified LiDFOBO solid.

-

Dry the final product under vacuum to obtain high-purity LiDFOBO. A purity of 99.93% with a yield of 97.66% has been reported using this approach.[2]

-

Method 2: Aqueous Boric Acid Route

This approach avoids the use of anhydrous HF and boron trifluoride gas, potentially offering a simpler and safer laboratory-scale synthesis. The process involves forming the desired product in an aqueous solution followed by azeotropic distillation to remove water.

-

Initial Solution: In a glass reactor, dissolve boric acid in deionized water and heat to 70–90°C with stirring.[3]

-

Reactant Addition:

-

Reaction: Continue to stir the mixture for 2–4 hours to ensure the reaction is complete.[3]

-

Purification (Azeotropic Distillation):

-

Add an organic solvent such as toluene or xylene to the reaction mixture (volume can be 0.2 to 5 times the aqueous solution volume).[3]

-

Heat the mixture to 50–95°C under vacuum. The organic solvent forms an azeotrope with water, effectively removing it from the product as it evaporates.[3]

-

Continue the distillation until a dry, white powder is obtained.

-

-

Final Product: The resulting white powder is LiDFOBO with a reported purity of over 98%.[3]

Method 3: Catalytic Route via LiBF₄ Intermediate

This method involves the reaction of pre-synthesized or commercially available LiBF₄ with oxalic acid in the presence of a catalyst. This route can be advantageous if LiBF₄ is readily available, but care must be taken to ensure the starting material is of high purity to avoid halide contamination.

-

Reaction Setup: In a closed, dry reactor under an inert atmosphere, dissolve anhydrous lithium tetrafluoroborate (LiBF₄) and anhydrous oxalic acid in an organic solvent, such as a carbonate ester (e.g., DMC) or acetonitrile.

-

Catalyst Addition: Introduce a Lewis acid catalyst. Catalysts such as silicon tetrachloride (SiCl₄) or aluminum chloride (AlCl₃) have been cited for this purpose.[4] The reaction is believed to proceed via the formation of an intermediate that facilitates the displacement of two fluoride ions with the oxalato group.

-

Reaction: Heat the mixture to between 30°C and 120°C and stir for 4–12 hours, or until gas evolution (e.g., HF) ceases.[2]

-

Crude Product Isolation: Filter the reaction mixture to remove any unreacted solids.

-

Purification:

-

Evaporate the solvent from the filtrate until a solid begins to precipitate.

-

Add a non-polar solvent (e.g., toluene, benzene) to induce recrystallization.[2]

-

Cool the solution to maximize the yield of purified crystals.

-

Filter the crystals and dry them under vacuum at an elevated temperature (e.g., 60°C) to yield high-purity LiDFOBO.[2]

-

Halide-Free Synthesis Approaches

A significant challenge in LiDFOBO synthesis is the elimination of halide (especially chloride and bromide) impurities, which are detrimental to battery performance. A "halide-free" synthesis aims to avoid any halide-containing reagents. One advanced method involves a tosylate-based route. While often used to prepare DFOB-based ionic liquids, the principle can be adapted.[5] The key is the metathesis reaction where the byproduct, lithium tosylate (LiTs), is insoluble in the reaction solvent (e.g., acetonitrile) and precipitates, driving the reaction to completion and yielding a halide-free product in the solution.[6] This approach represents a frontier in producing exceptionally pure materials for high-performance batteries.

Purity Analysis and Characterization

Ensuring the high purity of the synthesized LiDFOBO is paramount. A combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹¹B NMR are used to confirm the formation of the [DFOB]⁻ anion and to detect fluorine- or boron-containing impurities like [BF₄]⁻.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This technique is used to quantify metallic ion impurities.

-

Karl Fischer Titration: This is the standard method for determining residual water content in the final product.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These methods are used to confirm the molecular structure and the presence of the oxalato group coordinated to the boron center.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the thermal stability and decomposition temperature of the salt.

References

- 1. researchgate.net [researchgate.net]

- 2. METHOD FOR PRODUCING LOW-ACID LITHIUM BORATE SALTS AND MIXTURES OF LOW-ACID LITHIUM BORATE SALTS AND LITHIUM HYDRIDE | Patent Publication Number 20100143806 | Patexia [patexia.com]

- 3. CN103265569A - this compound synthesis method - Google Patents [patents.google.com]

- 4. CN105399761A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Halide-Free Synthesis of New Difluoro(oxalato)borate [DFOB]- -Based Ionic Liquids and Organic Ionic Plastic Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of LiTFSI-LiODFB Dual-Salt Electrolytes

Executive Summary: The thermal stability of electrolytes is a critical factor for the safety and performance of lithium-ion batteries, particularly under high-temperature operating conditions. Conventional electrolytes using lithium hexafluorophosphate (B91526) (LiPF₆) are prone to thermal decomposition at relatively low temperatures. This guide details the thermal decomposition process of a more stable alternative: a dual-salt electrolyte system composed of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiODFB). This dual-salt system exhibits significantly enhanced thermal stability, with a multi-stage decomposition process that begins at much higher temperatures than its LiPF₆ counterpart. The decomposition is characterized by an initial breakdown of the carbonate solvents followed by the decomposition of the dual salts themselves, a process that is modeled to be autocatalytic.

Introduction

The relentless demand for higher energy density and improved safety in lithium-ion batteries necessitates the development of components that can withstand thermal stress. The electrolyte, a key component enabling ionic transport, is often the most thermally sensitive. Standard electrolytes based on LiPF₆ salt in carbonate solvents can decompose exothermically, initiating a hazardous thermal runaway cascade.

The LiTFSI-LiODFB dual-salt system has emerged as a promising alternative. LiTFSI offers high thermal stability (decomposing above 300 °C) and good ionic conductivity.[1][2] However, it can cause corrosion of the aluminum cathode current collector at high voltages.[1] The addition of LiODFB mitigates this issue by forming a stable passivation layer on the aluminum surface.[1][3] This guide provides a comprehensive overview of the thermal decomposition behavior of the LiTFSI-LiODFB dual-salt electrolyte, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Thermal Decomposition Profile and Data

The thermal decomposition of the LiTFSI-LiODFB electrolyte, typically comprising LiTFSI and LiODFB in a 0.6 to 0.4 ratio in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), occurs in distinct stages.[1][4] Analysis using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) reveals a two-step process. First, the organic carbonate solvents begin to decompose, followed by the decomposition of the lithium salts at a significantly higher temperature.[1][4] This behavior marks a substantial improvement in thermal stability over traditional LiPF₆-based electrolytes.[4][5]

Data Presentation

The quantitative data gathered from thermal analysis highlights the superior stability of the dual-salt system.

| Parameter | LiTFSI₀.₆-LiODFB₀.₄ / EC+DMC | 1M LiPF₆ / EC+DMC | Analysis Method |

| Solvent Decomposition Onset | > 138.5 °C | ~206.7 °C | DSC |

| Salt Decomposition Onset | 271.0 °C | 89.3 °C | ARC / DSC |

| Salt Decomposition Range | 271.0 - 292.7 °C | Not specified | ARC |

Table 1: Comparative thermal decomposition temperatures of LiTFSI-LiODFB dual-salt and conventional LiPF₆ electrolytes. Data sourced from DSC and ARC analyses shows the significantly higher decomposition threshold for the dual-salt system.[1][4][6]

Kinetic Analysis and Decomposition Model

The kinetics of the thermal decomposition of the LiTFSI-LiODFB electrolyte have been investigated using various kinetic models, including the Flynn-Wall-Ozawa and Starink methods.[4][5] These analyses provide insight into the energy requirements and the mechanism of the decomposition reactions.

| Kinetic Parameter | Value | Model(s) Used |

| Average Apparent Activation Energy (Eₐ) | 53.25 kJ/mol | Flynn-Wall-Ozawa, Starink |

| Best-Fit Decomposition Model | Autocatalytic | Model Fitting Comparison |

Table 2: Key kinetic parameters for the thermal decomposition of the LiTFSI-LiODFB dual-salt electrolyte. The data indicates that the decomposition process is autocatalytic, meaning a product of the reaction catalyzes further decomposition.[4][5][7]

Proposed Decomposition Pathway

The thermal decomposition of the LiTFSI-LiODFB electrolyte follows a sequential and autocatalytic pathway.

-

Initial Stability: At ambient and moderately elevated temperatures, the electrolyte remains stable.

-

Solvent Decomposition: As the temperature surpasses 138.5 °C, the carbonate solvents (EC and DMC) begin to decompose.[1][4] This is the first significant thermal event.

-

Salt Decomposition: With further heating, the LiTFSI and LiODFB salts begin to decompose at a much higher temperature of 271.0 °C.[4][5]

-

Autocatalysis: The decomposition of the salts produces species that act as catalysts, accelerating the breakdown process, consistent with an autocatalytic model.[4][7]

Experimental Methodologies

Precise thermal analysis is crucial for understanding the decomposition behavior of electrolytes. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Instrumentation: A heat-flow calorimeter, such as a Mettler Toledo DSC 3, is utilized.[6]

-

Sample Preparation: To prevent atmospheric contamination, electrolyte samples are hermetically sealed in standard 40 µL aluminum crucibles inside an argon-filled glove box.[6]

-

Experimental Conditions: The sealed crucible is placed in the DSC instrument. The thermal behavior is analyzed by subjecting the sample to a controlled temperature program. To determine kinetic parameters, multiple runs are performed at varying heating rates (β), typically ranging from 1 °C/min to 10 °C/min.[6]

-

Data Acquisition: The instrument records the heat flow into or out of the sample relative to a reference, allowing for the determination of onset (Tₒ), peak (Tₚ), and end (Tₑ) temperatures of thermal events like decomposition.[6]

Accelerating Rate Calorimetry (ARC) Protocol

ARC is an adiabatic calorimetry technique used to study exothermic reactions and thermal runaway potential under near-adiabatic conditions.

-

Instrumentation: An ARC instrument with a titanium bomb for sample containment.

-

Sample Preparation: Inside an argon-filled glove box, the electrolyte sample is loaded into the titanium bomb to ensure an inert atmosphere.[4]

-

Experimental Conditions: The experiment is conducted using a "heat-wait-search" mode. The sample is heated to a specified starting temperature (e.g., 120 °C), allowed to thermally equilibrate, and then monitored for any self-heating.[4] If an exothermic reaction is detected (i.e., the rate of temperature increase exceeds a certain threshold), the instrument switches to an adiabatic mode, tracking the temperature and pressure profiles of the runaway reaction.

-

Data Acquisition: Key parameters recorded include the onset temperature of the exotherm, the maximum temperature and pressure rise rates ((dT/dt)ₘₐₓ and (dP/dt)ₘₐₓ), and the temperatures at which these maximum rates occur.[8]

Conclusion

The LiTFSI-LiODFB dual-salt electrolyte demonstrates markedly superior thermal stability compared to conventional LiPF₆-based systems. Its decomposition begins at significantly higher temperatures (>138.5 °C for solvents and 271.0 °C for the salts), proceeds through a multi-stage process, and follows an autocatalytic model.[4][5] This enhanced stability, coupled with the ability of LiODFB to passivate the aluminum current collector, makes this dual-salt system a highly attractive candidate for developing safer, more reliable, and higher-performance lithium-ion batteries for demanding applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt [mdpi.com]

- 5. [PDF] Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt | Semantic Scholar [semanticscholar.org]

- 6. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Molecular Structure of the Difluoro(oxalato)borate Anion

Audience: Researchers, scientists, and drug development professionals.

Introduction

The difluoro(oxalato)borate anion, [B(C₂O₄)F₂]⁻, is a heterocyclic inorganic compound that has garnered significant attention, primarily for its application as a high-performance electrolyte salt or additive in next-generation energy storage devices, such as lithium-ion and sodium-ion batteries.[1][2] Its molecular structure, which features a central boron atom coordinated to two fluorine atoms and a bidentate oxalate (B1200264) ligand, imparts a unique combination of thermal stability, electrochemical performance, and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[3][4]

This technical guide provides an in-depth analysis of the molecular structure of the difluoro(oxalato)borate anion, supported by crystallographic and spectroscopic data. It includes detailed experimental protocols for its synthesis and characterization, designed to be a valuable resource for researchers in materials science and electrochemistry.

Molecular and Crystal Structure

The difluoro(oxalato)borate anion consists of a central boron atom in a tetrahedral coordination environment. It is bonded to two fluorine atoms and two oxygen atoms from the oxalate ligand, which acts as a bidentate chelating agent, forming a five-membered ring.[5] This structure is distinct from related battery salts like lithium bis(oxalato)borate (LiBOB), where two oxalate ligands are present, and lithium tetrafluoroborate (B81430) (LiBF₄), which contains four fluorine atoms.[3] The asymmetric nature of the [B(C₂O₄)F₂]⁻ anion contributes to the high solubility of its salts in common non-aqueous carbonate solvents used in batteries.[3]

Crystallographic Data

Single-crystal X-ray diffraction has been employed to determine the precise solid-state structure of difluoro(oxalato)borate salts. The crystallographic parameters for lithium difluoro(oxalato)borate (LiDFOB) are presented as a representative example. The anhydrous form crystallizes in a highly symmetric orthorhombic structure.[6]

Table 1: Crystallographic Data for Anhydrous this compound (LiDFOB) at 110K [6]

| Parameter | Value |

| Chemical Formula | Li[B(C₂O₄)F₂] |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 6.2623(8) |

| b (Å) | 11.4366(14) |

| c (Å) | 6.3002(7) |

| Volume (ų) | 451.22(9) |

| Z (Formula units/cell) | 4 |

Table 2: Selected Bond Lengths and Angles for the [B(C₂O₄)F₂]⁻ Anion in LiDFOB [6]

| Bond/Angle | Measurement (Å or °) |

| B-F Bond Length | Data not available in snippets |

| B-O Bond Length | Data not available in snippets |

| C-C Bond Length | Data not available in snippets |

| C-O Bond Length | Data not available in snippets |

| F-B-F Angle | Data not available in snippets |

| O-B-O Angle | Data not available in snippets |

| F-B-O Angle | Data not available in snippets |

Note: Specific bond length and angle values were not available in the provided search results but would be determined from the full crystallographic information file of the cited study.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the identity and purity of difluoro(oxalato)borate salts. NMR, FTIR, and Raman spectroscopy provide characteristic fingerprints of the anion's structure.

NMR Spectroscopy

¹¹B and ¹⁹F NMR are particularly useful for characterizing the local environment of the boron and fluorine atoms. The spectra provide distinct signals that can be used to identify the [B(C₂O₄)F₂]⁻ anion and distinguish it from potential impurities or degradation products like [BF₄]⁻.[7][8]

Table 3: Typical NMR Chemical Shifts for the Difluoro(oxalato)borate Anion

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Reference Compound |

| ¹¹B | ~1.5 - 2.5 | Triplet | BF₃·OEt₂ |

| ¹⁹F | ~ -145 to -150 | Quartet | CCl₃F |

Note: The exact chemical shifts can vary depending on the solvent, cation, and concentration.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are powerful non-destructive methods for probing the vibrational modes of the anion.[9] The spectra are characterized by distinct bands corresponding to the stretching and bending modes of the C=O, C-O, B-O, and B-F bonds within the molecule.[9]

Table 4: Key Vibrational Band Assignments for the [B(C₂O₄)F₂]⁻ Anion [9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~1800 - 1850 | ν(C=O) | Symmetric and Asymmetric Carbonyl Stretch |

| ~1100 - 1200 | ν(B-O) | Asymmetric Boron-Oxygen Stretch |

| ~900 - 1000 | ν(B-F) | Asymmetric Boron-Fluorine Stretch |

| ~800 - 850 | ν(C-C) + δ(O-C=O) | Carbon-Carbon Stretch and O-C=O Bend |

| ~700 - 750 | ν(B-F) | Symmetric Boron-Fluorine Stretch |

| ~500 - 550 | Ring Deformation | Deformation of the B-O-C-C-O Ring |

Experimental Protocols

Reproducible synthesis and characterization are essential for obtaining high-purity materials for research and development.

Synthesis of this compound (LiDFOB)

This protocol is based on a common method involving the reaction of boron trifluoride diethyl etherate with lithium oxalate.[6][10]